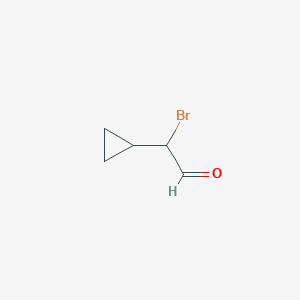
2-Bromo-2-cyclopropylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-cyclopropylacetaldehyde is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2-cyclopropylacetaldehyde typically involves the bromination of cyclopropylacetaldehyde. One common method includes the reaction of cyclopropylacetaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better temperature control and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-cyclopropylacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed
Oxidation: 2-Cyclopropylacetic acid.
Reduction: 2-Bromo-2-cyclopropylethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group and is used as an antimicrobial agent.
Cyclopropyl methyl bromide: Similar in having a cyclopropyl group but differs in the position of the bromine atom.
Uniqueness
2-Bromo-2-cyclopropylacetaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H7BrO |
|---|---|
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
2-bromo-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C5H7BrO/c6-5(3-7)4-1-2-4/h3-5H,1-2H2 |
InChI-Schlüssel |
MGHGJVYENKMOPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



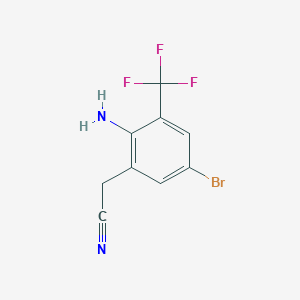
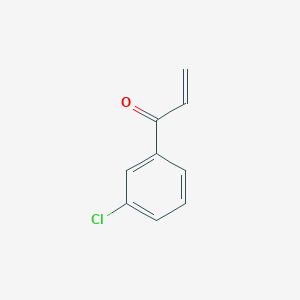
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)


![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
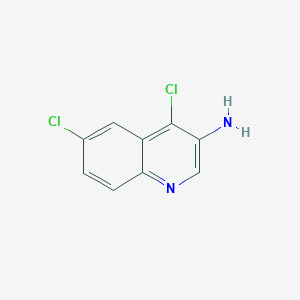
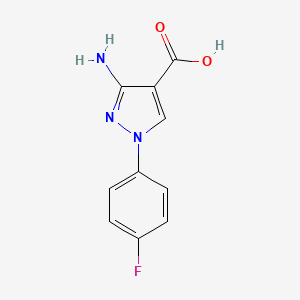

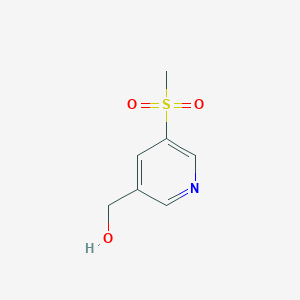

![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
